

Application Notes and Protocols: Leveraging CRISPR-Cas9 to Elucidate Fosfomycin Resistance Mechanisms

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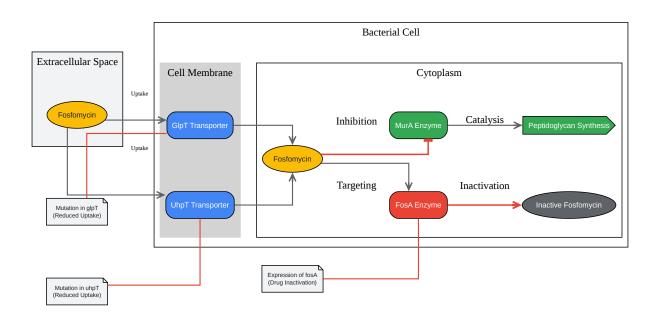
Audience: Researchers, scientists, and drug development professionals.

Introduction Fosfomycin is a broad-spectrum antibiotic that uniquely inhibits the initial step of bacterial cell wall biosynthesis by inactivating the MurA enzyme.[1][2][3] Its distinct mechanism of action makes it a valuable option for treating infections caused by multidrug-resistant (MDR) pathogens, particularly urinary tract infections.[2][3] However, the emergence of fosfomycin resistance threatens its clinical efficacy. Resistance mechanisms primarily fall into three categories: enzymatic inactivation of the drug (e.g., by FosA enzymes), modification of the MurA target, and, most commonly, reduced drug uptake due to mutations in transporter genes like glpT and uhpT.[2][4][5] The CRISPR-Cas9 system and its variants have become powerful tools for investigating these mechanisms, enabling precise gene knockout, transcriptional repression (CRISPRi), and genome-wide screening to identify and validate genes involved in resistance.

Visualizing Fosfomycin Action and Resistance

The primary mechanisms of fosfomycin resistance involve preventing the antibiotic from reaching its target or inactivating the antibiotic itself. The following diagram illustrates these pathways.





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Caption: Key mechanisms of fosfomycin action and resistance in bacteria.

Application Note 1: Resensitizing Bacteria to Fosfomycin via CRISPR-Cas9 Gene Disruption

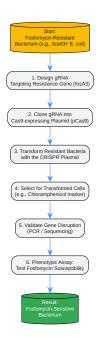
This application focuses on using CRISPR-Cas9 to knock out a specific resistance gene, thereby restoring antibiotic sensitivity. A primary example is the targeting of the fosA3 gene, which encodes a metalloenzyme that inactivates fosfomycin and is a major cause of resistance in Enterobacteriaceae.[1][6][7]

Experimental Workflow

The workflow involves designing a guide RNA (gRNA) specific to the target resistance gene, cloning it into a Cas9-expressing plasmid, transforming the resistant bacteria, and then



validating the resensitization.



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Caption: Workflow for CRISPR-Cas9 mediated knockout of a resistance gene.

Protocol: Targeting the fosA3 Gene in E. coli

This protocol is adapted from methodologies aimed at resensitizing fosfomycin-resistant E. coli. [1][6]

- 1. gRNA Design and Plasmid Construction:
- Identify conserved regions within the target gene (fosA3).
- Design two or more 20-bp gRNA sequences targeting these regions, ensuring they are adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus



pyogenes Cas9).

- Synthesize oligonucleotides corresponding to the gRNA sequences.
- Clone each gRNA sequence individually into a pCas9 vector (which contains the Cas9 nuclease gene and a selection marker like chloramphenical resistance). This creates the resensitization plasmid (e.g., pRE-FOSA3).

2. Bacterial Transformation:

- Prepare chemically competent fosfomycin-resistant E. coli cells (containing the fosA3 gene, often on a plasmid that may also carry other resistance markers like ampicillin resistance).
- Transform the competent cells with the pRE-FOSA3 plasmid via heat shock.
- Plate the transformed cells on LB agar containing the appropriate antibiotic for the pCas9 vector (e.g., chloramphenicol). Incubate overnight at 37°C.
- 3. Validation of Resensitization:
- Plasmid Curing/Gene Disruption: Successful targeting by CRISPR-Cas9 will lead to the cleavage and subsequent degradation of the plasmid carrying fosA3.
- Phenotypic Analysis (Disk Diffusion):
 - Prepare a bacterial lawn of the transformed cells on Mueller-Hinton agar.
 - Place a fosfomycin disk and, if applicable, an ampicillin disk on the agar.
 - Incubate and measure the zone of inhibition. A clear zone around the fosfomycin disk indicates restored sensitivity. Loss of ampicillin resistance confirms the curing of the original resistance plasmid.[6]
- Minimum Inhibitory Concentration (MIC) Test: Perform broth microdilution assays to quantify the change in fosfomycin susceptibility.

Data Presentation

Quantitative results from these experiments can be summarized to show the efficacy of the CRISPR-Cas9 system.



Strain / Condition	Target Gene	Fosfomycin MIC (µg/mL)	Ampicillin Resistance	Interpretation
E. coli TOP10 (Wild-Type)	N/A	≤ 64	No	Sensitive
E. coli + pFOSA3 (Resistant)	fosA3	> 1024	Yes	Resistant
E. coli + pFOSA3 + pRE-FOSA3	fosA3	≤ 64	No	Resensitized (100% efficiency) [6][7]

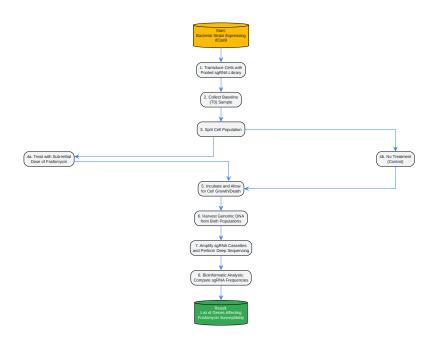
Application Note 2: Genome-Wide CRISPRi Screening to Identify Novel Resistance Determinants

CRISPR interference (CRISPRi) screens are a powerful, unbiased approach to identify genes that modulate antibiotic susceptibility on a genome-wide scale.[8] By systematically repressing every gene in the genome, one can identify which knockdowns lead to increased sensitivity (sensitizers) or increased resistance (resistance enhancers) to fosfomycin.

Experimental Workflow

This workflow outlines the key steps in performing a pooled CRISPRi screen to find fosfomycin susceptibility determinants.





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Caption: Workflow for a pooled CRISPRi screen to identify drug resistance genes.

Protocol: Pooled CRISPRi Screening in S. aureus

This generalized protocol is based on established methods for CRISPRi screening in bacteria like Staphylococcus aureus.[8]

- 1. Library Preparation and Transduction:
- Obtain or generate a genome-wide pooled sgRNA library targeting every gene in the organism of interest.
- Introduce the library into a bacterial strain that constitutively expresses a catalytically "dead"
 Cas9 (dCas9). Transduction is typically achieved using bacteriophages or electroporation.



- Ensure a high library coverage (e.g., >500x cells per sgRNA) to maintain representation.[9]
- 2. Fosfomycin Selection:
- Grow the transduced library population to a stable density.
- Collect a baseline sample (T0) to determine the initial sgRNA distribution.
- Split the remaining culture into two groups: a control group and a treatment group.
- Expose the treatment group to a sub-lethal concentration of fosfomycin. This concentration should be sufficient to inhibit growth but not cause widespread cell death, allowing for the identification of both sensitizing and resistance-enhancing mutations.[10]
- 3. Sample Collection and Sequencing:
- After a defined period of growth, harvest cells from both the control and treatment populations.
- Extract genomic DNA from all samples (T0, control, and treatment).
- Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.
- Perform next-generation sequencing on the amplicons to determine the read count for each sgRNA in each population.
- 4. Data Analysis:
- Normalize the sgRNA read counts for each sample.
- For each gene, calculate a log2 fold change (LFC) of its corresponding sgRNAs in the fosfomycin-treated sample relative to the control sample.
- Depleted sgRNAs (negative LFC) indicate that repressing the target gene increases fosfomycin sensitivity (the cells died off). These genes may represent novel resistance factors or tolerance pathways.



• Enriched sgRNAs (positive LFC) indicate that repressing the target gene increases fosfomycin resistance. These genes may be involved in drug uptake or pro-drug activation.

Data Presentation

The results of a CRISPRi screen are typically presented as a list of "hits"—genes whose repression significantly alters drug sensitivity.

Gene Hit	Function	Log2 Fold Change (Fosfomycin vs. Control)	Interpretation
kapB	Uncharacterized Protein	-2.8	Knockdown sensitizes cells to fosfomycin.[8]
glpT	Glycerol-3-phosphate transporter	+4.1	Knockdown increases resistance (confirms role in uptake).
aroA	Shikimate pathway enzyme	+1.9	Knockdown surprisingly increases resistance.[8]
murA	Fosfomycin Target	-3.5	Knockdown sensitizes cells (less target available).

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